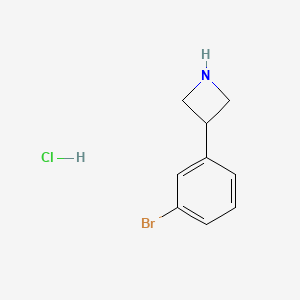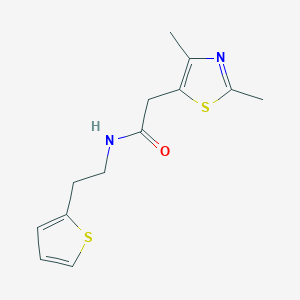![molecular formula C12H20O4 B2975614 4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2306271-02-1](/img/structure/B2975614.png)
4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound with the molecular formula C12H20O4 and a molecular weight of 228.28 . It is a carboxylic acid derivative of a bicyclic heptane structure .
Molecular Structure Analysis
The molecular structure of this compound is based on a bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . The structure also includes a carboxylic acid group and a 2,2-dimethoxyethyl group attached to the bicyclic heptane structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 316.2±12.0 °C, a predicted density of 1?±.0.06 g/cm3, and a predicted pKa of 4.84±0.10 .Wissenschaftliche Forschungsanwendungen
Plant Biochemistry and Betalains
Betalains are pigments with a nitrogenous core structure, betalamic acid, which is chemically related to the compound of interest due to its complex structure and biological activity. Betalains serve as chemosystematic markers in plants and have significant health benefits due to their antioxidant properties. Their synthesis involves hydroxylation of tyrosine and ring cleavage leading to betalamic acid formation, which is essential for understanding the biochemical pathways and potential applications of related compounds in biotechnology and pharmaceuticals (Khan & Giridhar, 2015).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including those structurally related to the query compound, can inhibit microbes at concentrations below desired yields, affecting the production of biorenewable chemicals. Understanding the mechanisms of inhibition and identifying metabolic engineering strategies to increase microbial robustness is crucial for biotechnological applications. This research aids in the development of more efficient microbial strains for industrial production processes (Jarboe et al., 2013).
Structure-Activity Relationships in Bioactive Compounds
The structure of carboxylic acids significantly influences their biological activities, including antioxidant, antimicrobial, and cytotoxic effects. Investigating the structure-related bioactivity of compounds similar to the query molecule can lead to the development of new pharmaceuticals with enhanced efficacy. Such studies contribute to the understanding of how structural differences affect bioactivity and guide the design of novel therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Pharmaceutical Research and Norbornane Compounds
Norbornane compounds, closely related to the compound of interest, have gained importance in drug research due to their unique molecular shape and fixed position of substituents. These features make them suitable test molecules for studying structure-activity relationships, contributing to the development of new medicaments. The review on norbornane compounds highlights their application in pharmaceutical research and the potential for discovering new therapeutic agents (Buchbauer & Pauzenberger, 1991).
Eigenschaften
IUPAC Name |
4-(2,2-dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-15-9(16-2)7-11-3-5-12(8-11,6-4-11)10(13)14/h9H,3-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPXQUKVQSEZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC12CCC(C1)(CC2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2975532.png)
![5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B2975533.png)

![N-(1-cyanocyclohexyl)-2-[4-(1-ethyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2975541.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2975543.png)
![N-ethyl-2-[4-(4-methylphenyl)-3-morpholin-4-yl-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B2975544.png)
![Quinoxalin-2-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2975545.png)
![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate](/img/structure/B2975549.png)

![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B2975551.png)
![N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide](/img/structure/B2975552.png)


